3-(4-Fluorophenyl)-7-[4-methoxy-3-(propan-2-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
3-(4-Fluorophenyl)-7-[4-methoxy-3-(propan-2-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, substituted with various functional groups such as fluorophenyl, methoxyphenyl, and carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-[4-methoxy-3-(propan-2-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-b]pyridine core.
Introduction of Substituents: The fluorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-7-[4-methoxy-3-(propan-2-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propan-2-yloxy groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-(4-Fluorophenyl)-7-[4-methoxy-3-(propan-2-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-[4-methoxy-3-(propan-2-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-7-[4-methoxy-3-(propan-2-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid
- 3-(4-Bromophenyl)-7-[4-methoxy-3-(propan-2-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-7-[4-methoxy-3-(propan-2-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C24H22FNO5S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-7-(4-methoxy-3-propan-2-yloxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C24H22FNO5S/c1-12(2)31-18-10-14(6-9-17(18)30-3)16-11-19(27)26-21-20(13-4-7-15(25)8-5-13)23(24(28)29)32-22(16)21/h4-10,12,16H,11H2,1-3H3,(H,26,27)(H,28,29) |
InChI Key |
RUZRZPPNSRGYMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O)OC |
Origin of Product |
United States |
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